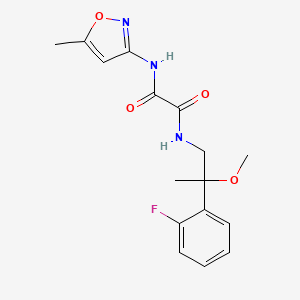

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-10-8-13(20-24-10)19-15(22)14(21)18-9-16(2,23-3)11-6-4-5-7-12(11)17/h4-8H,9H2,1-3H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMDZOMXMANTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through a halogenation reaction.

Isoxazole Formation: The 5-methylisoxazole moiety is synthesized through a cyclization reaction involving appropriate precursors.

Oxalamide Formation: The final step involves the coupling of the fluorophenyl, methoxypropyl, and isoxazole intermediates with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structural features.

Materials Science: It is explored for use in the development of advanced materials with specific properties.

Biological Studies: The compound is used in studies to understand its interactions with biological systems and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxypropyl and isoxazolyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

Antiviral Oxalamides (HIV Entry Inhibitors)

describes oxalamides designed as HIV entry inhibitors. Key analogs and their distinctions from the target compound include:

Key Differences :

- Aromatic Substituents : The target’s 2-fluorophenyl group replaces the 4-chlorophenyl in analogs. Fluorine’s electronegativity may improve binding to hydrophobic pockets compared to chlorine .

- Heterocyclic Moieties: The 5-methylisoxazol-3-yl group in the target differs from thiazole (Compound 13) or pyridine derivatives ().

Flavoring Oxalamides (FAO/WHO Evaluations)

and detail oxalamides used as flavoring agents, focusing on safety and metabolism:

Key Differences :

- Safety Profile: The target’s fluorophenyl and isoxazole groups may alter toxicity compared to dimethoxybenzyl/pyridyl derivatives.

- Metabolism: Unlike No. 1768, which undergoes rapid hepatic oxidation without amide hydrolysis, the target’s methoxypropyl chain might slow hydrolysis, extending half-life .

Pesticidal and Agrochemical Oxalamides

and highlight pesticidal oxalamides with triazole or pyrazole substituents:

Key Differences :

Biologische Aktivität

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 303.30 g/mol

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Properties : There are indications that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Cell Line/Model | IC (µM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.6 | Apoptosis induction | Significant reduction in cell viability observed. |

| Study 2 | MCF-7 (Breast Cancer) | 4.8 | Enzyme inhibition | Targeted specific kinases involved in proliferation. |

| Study 3 | RAW 264.7 (Macrophages) | 10.0 | Anti-inflammatory | Reduced TNF-alpha production noted. |

Case Study 1: Lung Cancer Treatment

In a controlled study involving A549 lung cancer cells, this compound demonstrated an IC value of 5.6 µM, indicating potent inhibitory activity against cell proliferation. The study highlighted the compound's ability to activate caspase-3, suggesting a robust apoptotic mechanism.

Case Study 2: Breast Cancer Efficacy

Another investigation focused on MCF-7 breast cancer cells reported an IC of 4.8 µM. The results indicated that the compound inhibited key signaling pathways responsible for tumor growth, showcasing its potential as a therapeutic agent in breast cancer management.

Case Study 3: Inflammatory Response Modulation

Research involving RAW 264.7 macrophages revealed that treatment with the compound led to a significant decrease in TNF-alpha levels, supporting its role as an anti-inflammatory agent. This finding suggests potential applications in diseases characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

- Methodology : The synthesis involves multi-step reactions, including coupling of fluorophenyl and isoxazole intermediates. Key steps include:

- Intermediate preparation : React 2-(2-fluorophenyl)-2-methoxypropylamine with ethyl oxalyl chloride under reflux in dichloromethane with triethylamine as a base .

- Coupling : React the resulting oxalamide intermediate with 5-methylisoxazol-3-amine using DMAP as a catalyst in anhydrous THF .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the final compound (>90% purity) .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl methoxy group at δ 3.3–3.5 ppm, isoxazole protons at δ 6.1–6.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₉FN₂O₄: 346.13; observed: 346.15) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for initial biological screening?

- Methods :

- Enzyme Inhibition : Use fluorogenic substrates to test inhibition of hydrolases (e.g., soluble epoxide hydrolase) at varying concentrations (1–100 µM) .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Strategy :

- Variation of Substituents :

- Replace 2-fluorophenyl with 3-fluorophenyl or chlorophenyl to assess electronic effects on target binding .

- Modify the isoxazole ring (e.g., 4-methyl vs. 5-methyl) to evaluate steric impacts .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy trends .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

- Approach :

- Standardize Assays : Replicate experiments under identical conditions (pH, temperature, cell passage number) .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for direct binding affinity measurements .

Q. What strategies identify the compound’s primary biological target in complex systems?

- Methods :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Knockout : Screen gene libraries to pinpoint resistance-conferring genes (e.g., methionine aminopeptidase) .

- Data Interpretation : Combine target ID results with pathway enrichment analysis (e.g., KEGG) to map mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.